3-Methylbenzyl chloride
Overview
Description
3-Methylbenzyl chloride, also known as 3-(Chloromethyl)toluene, is an organic compound with the molecular formula C8H9Cl. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, cosmetics ingredients, and fragrances .
Scientific Research Applications
3-Methylbenzyl chloride is utilized in various scientific research applications, including:
- Chemistry: As an intermediate in organic synthesis, it is used to produce other valuable compounds such as 3-methylbenzyl alcohol and 3-methylbenzaldehyde .
- Biology: It serves as a precursor in the synthesis of biologically active molecules.
- Medicine: It is used in the development of pharmaceuticals and crop protection agents .
- Industry: It is employed in the production of dyes, pesticides, cosmetics ingredients, and fragrances .
Safety and Hazards
Future Directions
3-Methylbenzyl chloride is used as a chemical intermediate in the production of dyes, pesticides, cosmetics ingredients, and fragrances . It can also be used to produce m-methylbenzyl alcohol and m-methylbenzaldehyde and quaternary ammonium (Quats) compounds . As such, its future directions are likely tied to developments in these areas.
Mechanism of Action
Target of Action
3-Methylbenzyl chloride is primarily used as an intermediate in organic synthesis . It is also used as a strong lachrymator, a substance that stimulates the production of tears . .
Mode of Action
The mode of action of this compound is largely dependent on its role as an intermediate in organic synthesis. It can participate in various chemical reactions to form new compounds . The exact nature of these interactions would depend on the specific synthesis pathway being utilized.
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in a variety of biochemical pathways, depending on the final product being synthesized . The specific pathways and their downstream effects would vary based on the synthesis process.
Result of Action
It is known to be a strong irritant and can cause severe skin burns and eye damage . It is also a respiratory irritant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept in a tightly closed container . It is also important to note that it is a strong irritant and appropriate safety measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution
Cellular Effects
It is known to be toxic by ingestion and inhalation, and it is a strong irritant to eyes and skin . It may cause respiratory irritation
Molecular Mechanism
It is known to participate in free radical reactions . In these reactions, 3-Methylbenzyl chloride can lose a hydrogen atom to form a free radical, which can then participate in further reactions
Temporal Effects in Laboratory Settings
It is known to be a stable compound under normal conditions
Dosage Effects in Animal Models
It is known to be toxic and can cause irritation to the respiratory system
Metabolic Pathways
It is used as an intermediate in organic synthesis , suggesting that it may be involved in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzyl chloride can be synthesized through the side-chain chlorination of m-xylene. This process involves the use of pyridine or pyridine derivatives as catalysts at elevated temperatures. The amount of pyridine or its derivatives used is typically between 0.00001 and 0.01% by weight relative to the m-xylene .
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of m-xylene under controlled conditions to minimize the formation of unwanted by-products. The process is optimized to achieve high yields and purity, with production capacities reaching up to 500 tons .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as hydroxide ions, to form 3-methylbenzyl alcohol.
Reduction: Reduction of this compound can yield 3-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
- 3-Methylbenzyl alcohol
- 3-Methylbenzaldehyde
- 3-Methylbenzoic acid
Comparison with Similar Compounds
- Benzyl chloride (C7H7Cl)
- 2-Methylbenzyl chloride (C8H9Cl)
- 4-Methylbenzyl chloride (C8H9Cl)
Comparison: 3-Methylbenzyl chloride is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and the types of products formed during chemical reactions. Compared to benzyl chloride, the presence of the methyl group in this compound provides additional steric hindrance and electronic effects, which can affect the reaction pathways and yields .
Properties
IUPAC Name |
1-(chloromethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBOHNCMCCSTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211034 | |
Record name | m-Xylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-(chloromethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
620-19-9 | |
Record name | 3-Methylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Xylyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(chloromethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Xylyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-XYLYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771291VTT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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